Pagoclone

GABAA receptor pharmacology Partial agonism Anxiolytic selectivity

Researchers seeking to dissect GABAA receptor subtype pharmacology face the challenge that full benzodiazepine agonists lack the functional selectivity to isolate anxiolytic effects from sedation and amnesia. Pagoclone solves this as a well-characterized partial agonist with high-affinity binding across α1, α2, α3, and α5 subunits (Ki = 0.7-9.1 nM) yet distinct partial efficacy at each. • Enables head-to-head studies vs. full agonists (diazepam, zopiclone) to quantify partial vs. full agonism signatures. • Active metabolite 5′-hydroxy pagoclone (10-20× parent exposure, greater α1 efficacy) creates a time-dependent composite pharmacology for PK/PD modeling. • Only compound with placebo-controlled Phase II data showing reduced stuttering severity (-19.4% vs. -5.1% placebo), serving as a validated positive control for stuttering neuropharmacology research.

Molecular Formula C23H22ClN3O2
Molecular Weight 407.9 g/mol
CAS No. 133737-32-3
Cat. No. B1678286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePagoclone
CAS133737-32-3
Synonyms2-(7-chloro-1.8-naphthyridin-2-yl)-2,3-dihydro-3-(5-methyl-2-oxohexyl)-1H-isoindol-1-one
pagoclone
RP 62955
Molecular FormulaC23H22ClN3O2
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl
InChIInChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3
InChIKeyHIUPRQPBWVEQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pagoclone (CAS 133737-32-3): A Non-Benzodiazepine Partial GABAA Agonist with Quantifiable Differentiation from Anxiolytic Analogs


Pagoclone (CAS 133737-32-3) is an investigational non-benzodiazepine anxiolytic agent from the cyclopyrrolone family, chemically distinct from traditional benzodiazepines [1]. It is the active (+)-enantiomer of the racemate RP 59037 [2]. Its primary mechanism is as a subtype-selective partial agonist at the GABAA receptor complex, with a binding and functional profile that differs from full benzodiazepine agonists like diazepam or oxazepam and related cyclopyrrolones like zopiclone [3]. This profile is defined by high-affinity binding across multiple GABAA α-subunits but with distinct functional efficacy at each, a feature central to its scientific and procurement differentiation [3].

Why Generic Substitution of Pagoclone with Other GABAA Modulators Fails: A Data-Driven Rationale


Substituting Pagoclone with a generic GABAA agonist (e.g., a full benzodiazepine agonist like diazepam or oxazepam) or even another cyclopyrrolone (e.g., zopiclone) is not supported by experimental data. Pagoclone exhibits a unique 'partial agonist' functional profile at key GABAA receptor subtypes, unlike the full agonist activity of most benzodiazepines, which theoretically leads to a distinct efficacy and side-effect signature [1]. Furthermore, its major metabolite, 5'-hydroxy pagoclone, is a more potent agonist at the α1 subunit than the parent compound, meaning that in vivo efficacy is a composite effect mediated by a pharmacologically active metabolite, a complex PK/PD relationship not replicated by its analogs [2]. The quantitative evidence below establishes these critical differentiators.

Pagoclone: A Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


Pagoclone's Partial Agonist Profile at α1, α2, and α5 GABAA Receptors is a Key Differentiator from Full Agonist Benzodiazepines

Pagoclone is distinguished by its functional profile as a partial agonist at α1-, α2-, and α5-containing GABAA receptors, while acting as a full agonist at α3-containing receptors [1]. This contrasts with full agonists at these receptor subtypes, such as diazepam. This partial agonism is the mechanistic basis for its observed clinical profile, which aims for anxiolysis without the full spectrum of benzodiazepine-like side effects. A human PET study using [11C]flumazenil confirmed its partial agonist nature in vivo, demonstrating that receptor occupancy does not translate to the full efficacy seen with full agonists like lorazepam [2].

GABAA receptor pharmacology Partial agonism Anxiolytic selectivity

High-Affinity Binding Across GABAA α-Subtypes but with Divergent In Vivo Behavioral Profile Compared to Zopiclone

Pagoclone demonstrates high and approximately equivalent binding affinity (Ki = 0.7–9.1 nM) for recombinant human GABAA receptors containing α1, α2, α3, or α5 subunits [1]. Despite this high and broad in vitro affinity, it produces a different in vivo behavioral profile compared to the structurally related cyclopyrrolone, zopiclone. Pagoclone produces anxiolytic effects with little sedative or amnestic actions at low doses (0.3 to 1.2 mg per day in clinical studies), whereas zopiclone is used as a hypnotic/sedative at similar doses [2]. In the rat elevated plus maze, pagoclone (3 mg/kg p.o.) increased time spent on open arms (anxiolytic effect), but unlike full agonists, this was not accompanied by a significant increase in total arm entries [1].

Receptor binding affinity In vivo pharmacology Behavioral assay Sedative potential

Active Metabolite (5'-Hydroxy Pagoclone) is a Major Contributor to In Vivo Activity, with Differential α1 Efficacy

In rats, the major metabolite of Pagoclone, 5'-hydroxy pagoclone, is present in plasma and brain at 10- to 20-fold higher concentrations than the parent compound [1]. Critically, while the metabolite has a comparable affinity and efficacy profile to Pagoclone at most GABAA subtypes, its efficacy at the α1 subtype is considerably greater than that of the parent [1]. The metabolite itself produces significant anxiolytic-like activity and sedation in the elevated plus maze, suggesting it mediates the majority of the in vivo pharmacological actions following Pagoclone administration [1].

Pharmacokinetics Drug metabolism Active metabolite GABAA α1 subunit

Clinical Efficacy in Stuttering with a Quantifiable Difference Over Placebo

In a randomized, double-blind, placebo-controlled Phase II clinical trial for persistent developmental stuttering (N=132), Pagoclone produced a 19.4% reduction in the percentage of syllables stuttered, compared to a 5.1% reduction for placebo [1]. Over a 1-year open-label extension, the reduction reached 40% [1]. This effect was observed in a patient population with no approved pharmacological treatment, indicating a specific and quantifiable therapeutic effect not seen with other GABAA modulators studied for this indication.

Stuttering Clinical trial Speech disorder Therapeutic efficacy

Evidence of Anxiolytic Activity with a Differentiated Side-Effect Profile in Panic Disorder

In a small crossover trial in patients with DSM-IV panic disorder, Pagoclone (0.1 mg t.i.d.) reduced the mean number of panic attacks per week from 5.8 (±0.8) to 3.6 (±0.5) (p=0.05), while placebo reduced attacks to 4.3 (±0.8) (p=0.14) [1]. Although the direct comparison with placebo was not statistically significant, the study provides preliminary evidence for its anxiolytic properties. Importantly, this occurred in the absence of typical benzodiazepine side-effects, as the adverse event profiles were not significantly different from placebo [1]. This supports the theoretical advantage of its partial agonist mechanism.

Panic disorder Anxiolytic Clinical trial Side-effect profile

Pagoclone: Validated Research and Application Scenarios for Scientific Procurement


Investigating Subtype-Selective GABAA Partial Agonism as a Strategy for Non-Sedating Anxiolytics

Pagoclone is an optimal tool compound for studying the functional consequences of GABAA receptor partial agonism. Its high-affinity binding across α-subtypes (Ki = 0.7-9.1 nM) combined with its partial agonist profile at α1, α2, and α5 subunits allows researchers to probe the specific contributions of each subunit to anxiolytic, sedative, and amnestic effects [1]. This is a defined use-case supported by its clinical profile, which showed a trend toward panic attack reduction without significant benzodiazepine-like side effects [2]. Procurement is justified for projects aiming to develop next-generation anxiolytics with improved therapeutic indices.

In Vivo Research on GABAA-Mediated Behaviors Where Active Metabolite Contribution is a Key Variable

For any in vivo rodent model of anxiety, locomotion, or sedation, Pagoclone presents a unique pharmacological tool due to its active metabolite, 5'-hydroxy pagoclone. Studies show this metabolite is present at 10-20 fold higher concentrations than the parent and has a different efficacy profile (considerably greater at the α1 subtype) [1]. This creates a complex, time-dependent pharmacology that is a specific point of investigation. Procurement of Pagoclone is specifically for research models where understanding the contribution of a major active metabolite to a drug's overall effect is a central experimental question.

Preclinical and Translational Research into Pharmacotherapies for Stuttering

Based on a Phase II clinical trial, Pagoclone is one of the only compounds with robust, placebo-controlled human data showing a reduction in stuttering severity (-19.4% vs -5.1% for placebo) [3]. For academic or industrial groups investigating the neuropharmacology of stuttering, Pagoclone serves as a unique, validated positive control and lead compound for target discovery and model development. Its procurement is directly linked to a specific, rare, and quantifiable clinical outcome not demonstrated by its analogs.

Comparative Pharmacology Studies with Full GABAA Agonists and Other Non-Benzodiazepines

Pagoclone is ideal for side-by-side comparative studies with full GABAA agonists (e.g., diazepam, lorazepam) and other non-benzodiazepines (e.g., zopiclone, zolpidem). Such studies can precisely quantify the differential behavioral and molecular signatures resulting from partial versus full agonism at the GABAA receptor. The established in vitro binding (Ki) and functional efficacy data, along with its in vivo behavioral profile in the elevated plus maze [1], provide a solid foundation for designing and interpreting these head-to-head experiments, making it a scientifically sound choice for procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pagoclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.